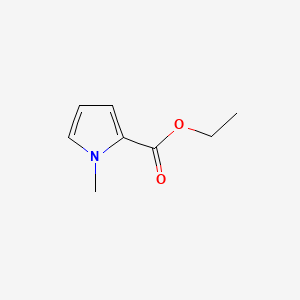
1-(4-Butoxyphenyl)ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally similar to 1-(4-Butoxyphenyl)ethanone involves various chemical reactions, including halogen-exchange reactions and esterification processes to achieve higher yields and introduce effective chemical protective groups. For example, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone demonstrates the application of halogen exchange for achieving high yields, highlighting a method that could be adapted for synthesizing 1-(4-Butoxyphenyl)ethanone (Li Hong-xia, 2007).
Molecular Structure Analysis
The molecular structure and vibrational spectra of compounds related to 1-(4-Butoxyphenyl)ethanone have been extensively analyzed using density functional theory (DFT) methods. Studies on similar compounds provide insights into their equilibrium geometry, vibrational wavenumbers, and molecular stability, as evidenced by the analysis of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, which includes vibrational and structural observations alongside HOMO-LUMO analysis (Shana Parveen S et al., 2016).
Chemical Reactions and Properties
The photochemical study of O-methylated α-carbonyl β-1 lignin model dimer, a compound with structural similarities, illustrates the complex chemical reactions these compounds can undergo, including Norrish type 1 cleavage and photoreduction. Such studies shed light on the reactivity of 1-(4-Butoxyphenyl)ethanone under various conditions (A. Castellan et al., 1990).
Physical Properties Analysis
The analysis of physical properties, such as melting points, boiling points, and solubility, is crucial for understanding the applications and handling of 1-(4-Butoxyphenyl)ethanone. While specific studies on 1-(4-Butoxyphenyl)ethanone were not found, investigations into related compounds provide a basis for predicting its behavior in various solvents and conditions.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability under different conditions, and participation in synthesis reactions, are vital for effectively utilizing 1-(4-Butoxyphenyl)ethanone in research and industrial applications. The study on the synthesis, structural characterization, and corrosion inhibition of a new pyrrole derivative provides insights into the chemical behavior of similar compounds, indicating potential applications and reactivity patterns (Abdelhadi Louroubi et al., 2019).
Aplicaciones Científicas De Investigación
Application in Chemistry
1-(4-Butoxyphenyl)ethanone is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It is a liquid at room temperature and has a molecular weight of 192.26 .
Antimicrobial Study
A novel compound, 1-(4-butoxy-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl) prop-2-en-1-one, which is a derivative of 1-(4-Butoxyphenyl)ethanone, has been synthesized and studied for its antimicrobial properties . The compound was synthesized using a chemical method and confirmed through chemical analysis IR, 1H NMR and 13C NMR . The structural features of the compound were explored using X-Ray diffraction (XRD) pattern . The final product was screened for its antimicrobial and fungal activities against different panel of organisms .
Regulatory Tracking
1-(4-Butoxyphenyl)ethanone is tracked by the US Environmental Protection Agency (EPA) . The EPA maintains a registry of substances and their applications, and 1-(4-Butoxyphenyl)ethanone is included in this registry . This suggests that the compound has potential applications in various fields that require regulatory oversight .
Derivative Compounds
1-(4-Butoxyphenyl)ethanone can be used to synthesize derivative compounds. For example, 1-(4-Butoxyphenyl)ethanone (4-Methylphenyl)hydrazone is a derivative of 1-(4-Butoxyphenyl)ethanone . This compound has a molecular weight of 296.416 and is provided by Sigma-Aldrich for early discovery researchers . The specific applications of this derivative are not mentioned, but it is part of a collection of rare and unique chemicals, suggesting its potential use in various research fields .
Regulatory Tracking
1-(4-Butoxyphenyl)ethanone is tracked by the US Environmental Protection Agency (EPA) . The EPA maintains a registry of substances and their applications, and 1-(4-Butoxyphenyl)ethanone is included in this registry . This suggests that the compound has potential applications in various fields that require regulatory oversight .
Derivative Compounds
1-(4-Butoxyphenyl)ethanone can be used to synthesize derivative compounds. For example, 1-(4-Butoxyphenyl)ethanone (4-Methylphenyl)hydrazone is a derivative of 1-(4-Butoxyphenyl)ethanone . This compound has a molecular weight of 296.416 and is provided by Sigma-Aldrich for early discovery researchers . The specific applications of this derivative are not mentioned, but it is part of a collection of rare and unique chemicals, suggesting its potential use in various research fields .
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCJWIQUFHYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063993 | |
| Record name | Ethanone, 1-(4-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)ethanone | |
CAS RN |
5736-89-0 | |
| Record name | 1-(4-Butoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(4-butoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5736-89-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(4-butoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(4-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-butoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHANONE, 1-(4-BUTOXYPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U29JG7P7SZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)

